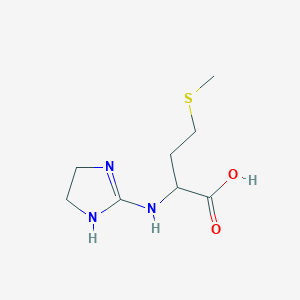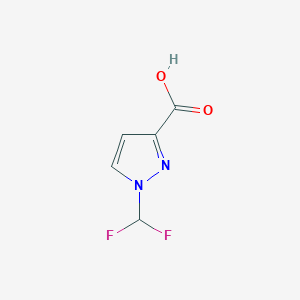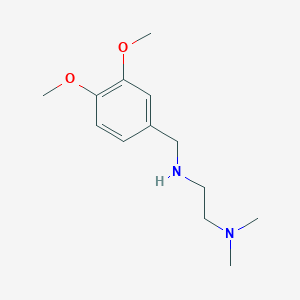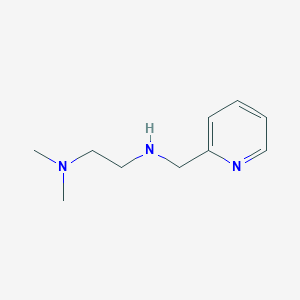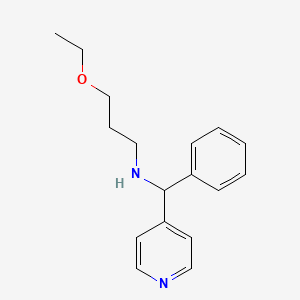
(3-Ethoxy-propyl)-(phenyl-pyridin-4-yl-methyl)-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound of interest, (3-Ethoxy-propyl)-(phenyl-pyridin-4-yl-methyl)-amine, is a derivative of pyridine with potential applications in the field of organic chemistry. While the provided papers do not directly discuss this compound, they do provide insights into the synthesis, molecular structure, and properties of related pyridine derivatives, which can be extrapolated to understand the compound .
Synthesis Analysis
The synthesis of pyridine derivatives can be achieved through various methods. For instance, the synthesis of tris((6-phenyl-2-pyridyl)methyl)amine derivatives with enhanced solubility was accomplished by introducing substituents that improve solubility in organic and aqueous solvents . Similarly, the synthesis of 4-hydroxy-6-methyl-3-(1-(phenylimino)ethyl)-2H-pyran-2-one derivatives was performed using ultrasound-mediated condensation, which offers advantages such as shorter reaction times and higher yields . These methods suggest that the synthesis of (3-Ethoxy-propyl)-(phenyl-pyridin-4-yl-methyl)-amine could potentially be optimized by employing similar strategies to improve yield and efficiency.
Molecular Structure Analysis
The molecular structure of pyridine derivatives is characterized by the orientation of substituent groups around the pyridine ring. For example, the bis-amide derivative discussed in one of the papers has a pyridine ring oriented at specific dihedral angles with respect to the phenyl rings, which is crucial for the compound's properties . This information is relevant for understanding the molecular structure of (3-Ethoxy-propyl)-(phenyl-pyridin-4-yl-methyl)-amine, as the spatial arrangement of its substituents will influence its reactivity and interactions.
Chemical Reactions Analysis
The reactivity of pyridine derivatives is influenced by the substituents attached to the pyridine core. The papers provided do not directly address the chemical reactions of the compound , but they do highlight the reactivity of similar compounds. For example, the interaction of tris((6-phenyl-2-pyridyl)methyl)amine derivatives with metal ions like Zn(2+) and Cu(2+) was investigated, revealing significant changes in fluorescence properties upon binding . This suggests that (3-Ethoxy-propyl)-(phenyl-pyridin-4-yl-methyl)-amine may also exhibit interesting reactivity with metal ions, which could be explored in further studies.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyridine derivatives are closely related to their molecular structure. The fluorescence properties of the zinc complexes of the soluble ligands derived from tris((6-phenyl-2-pyridyl)methyl)amine were studied, showing a pronounced red shift and enhanced fluorescence upon metal ion coordination . This indicates that the physical and chemical properties of (3-Ethoxy-propyl)-(phenyl-pyridin-4-yl-methyl)-amine could also be modulated by its interaction with metal ions, which may be of interest for applications in sensing or catalysis.
Aplicaciones Científicas De Investigación
Applications in Metal Complexes and Fluorescence Properties
The compound tris((6-phenyl-2-pyridyl)methyl)amine, which shares structural similarities with (3-Ethoxy-propyl)-(phenyl-pyridin-4-yl-methyl)-amine, has been studied for its metal ion affinities and fluorescence properties. Derivatives of this compound have shown enhanced solubility in organic and aqueous solvents. Studies reveal that the hydrophobic cavities in the zinc complexes of these derivatives retain their structure post-derivatization. Notably, the addition of Zn(2+) ions to these ligands in certain solvents results in a significant shift and enhancement of fluorescence emission, indicating potential applications in sensing or signaling based on metal ion interactions (Liang et al., 2009).
Applications in Polymer Solar Cells
A structurally similar compound, (PCBDAN), which is an amine-based, alcohol-soluble fullerene derivative, has been utilized as an acceptor and cathode interfacial material in polymer solar cells. The study suggests that PCBDAN's high electron mobility and successful application in solar cells underline its potential in enhancing the efficiency of nano-structured organic solar cells (Lv et al., 2014).
Applications in Synthetic Chemistry
Related compounds have been synthesized and used as intermediates in the production of various nitrogen-containing compounds. These synthesized intermediates show versatility in reactions, indicating the potential for these compounds to be used in a wide range of synthetic applications, possibly including the synthesis of pharmaceuticals or other biologically active molecules (Dikusar & Kozlov, 2007).
Propiedades
IUPAC Name |
3-ethoxy-N-[phenyl(pyridin-4-yl)methyl]propan-1-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O/c1-2-20-14-6-11-19-17(15-7-4-3-5-8-15)16-9-12-18-13-10-16/h3-5,7-10,12-13,17,19H,2,6,11,14H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHRQXELOVFXXSD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCCNC(C1=CC=CC=C1)C2=CC=NC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501323755 |
Source


|
| Record name | 3-ethoxy-N-[phenyl(pyridin-4-yl)methyl]propan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501323755 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.37 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
38 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47203713 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
(3-Ethoxy-propyl)-(phenyl-pyridin-4-yl-methyl)-amine | |
CAS RN |
876709-26-1 |
Source


|
| Record name | 3-ethoxy-N-[phenyl(pyridin-4-yl)methyl]propan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501323755 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.











